molecular formula C10H22N2O3 B12357151 Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Cat. No.: B12357151
M. Wt: 218.29 g/mol
InChI Key: XAXXAKCIZSGSNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an aminooxy compound under controlled conditions. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction. The product is then purified through extraction and washing with water, followed by drying and filtration .

Chemical Reactions Analysis

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .

Comparison with Similar Compounds

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)

InChI Key

XAXXAKCIZSGSNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CON)NC(=O)OC(C)(C)C

Origin of Product

United States

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